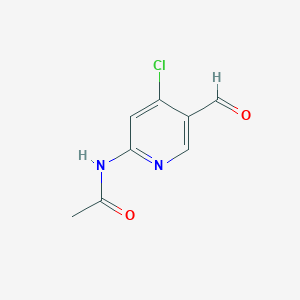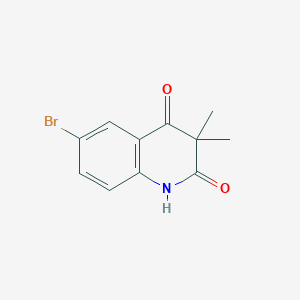
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound features a methoxy group and an aldehyde group attached to a benzene ring, which is further connected to a methylindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1-methylindol-5-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4-methoxybenzaldehyde and 1-methylindole. The reaction typically requires a strong acid catalyst such as methanesulfonic acid and is carried out under reflux conditions in a solvent like methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process would involve techniques such as recrystallization or chromatography to ensure the final product’s purity.
化学反应分析
Types of Reactions
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(1-Methylindol-5-yl)-4-methoxybenzoic acid.
Reduction: 3-(1-Methylindol-5-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-methoxy-3-(1-methylindol-5-yl)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The indole moiety is known to bind to various receptors, influencing cellular signaling pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-(1-Methylindol-5-yl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
3-(1-Methylindol-5-yl)-4-nitrobenzaldehyde: Contains a nitro group instead of a methoxy group.
3-(1-Methylindol-5-yl)-4-chlorobenzaldehyde: Features a chlorine atom instead of a methoxy group.
Uniqueness
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets.
属性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
4-methoxy-3-(1-methylindol-5-yl)benzaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-18-8-7-14-10-13(4-5-16(14)18)15-9-12(11-19)3-6-17(15)20-2/h3-11H,1-2H3 |
InChI 键 |
KPVCUFOIIPCCCM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C1C=CC(=C2)C3=C(C=CC(=C3)C=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{4-[(Propan-2-yl)sulfanyl]phenyl}propan-2-one](/img/structure/B8709397.png)



![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl carbonochloridate](/img/structure/B8709428.png)




